molecular formula C31H25NOS B12391649 (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one

(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one

Cat. No.: B12391649
M. Wt: 459.6 g/mol
InChI Key: OLHLTXXYBSSXBY-HMMYKYKNSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name is constructed by identifying the parent heterocycle and substituents in order of priority. The core structure is the 2,3-dihydro-1,5-benzothiazepine system, a seven-membered ring containing sulfur and nitrogen atoms at positions 1 and 5, respectively. The numbering begins at the sulfur atom, with partial saturation at the 2,3-positions.

Substituents are appended as follows:

  • A 4-(4-methylphenyl) group at position 4 of the benzothiazepine ring.
  • A phenyl group at position 1 of the propenone (chalcone) moiety.
  • A 4-substituted phenyl group at position 3 of the propenone, linked to the benzothiazepine’s position 2.

The (E)-configuration of the α,β-unsaturated ketone is specified based on the Cahn-Ingold-Prelog rules, with higher-priority groups (phenyl and benzothiazepine-linked phenyl) on opposite sides of the double bond.

Stereochemical Configuration Analysis (E/Z Isomerism)

The propenone moiety exhibits geometric isomerism due to restricted rotation around the C2–C3 double bond. In the (E)-isomer, the phenyl group (C1) and the benzothiazepine-linked phenyl group (C4) occupy trans positions, as confirmed by nuclear magnetic resonance (NMR) coupling constants (J ≈ 16 Hz for trans-vinylic protons). Density functional theory (DFT) calculations further support this configuration, showing lower steric hindrance in the (E)-form compared to the (Z)-isomer.

X-ray Crystallographic Characterization

Although direct crystallographic data for this compound are unavailable, analogous benzothiazepine-chalcone hybrids exhibit key structural features:

  • Bond lengths: C=O (1.21–1.23 Å), C=C (1.32–1.34 Å), and C–S (1.76–1.78 Å).
  • Dihedral angles between the benzothiazepine and chalcone planes range from 45° to 65°, indicating moderate conjugation.
  • The 4-methylphenyl group adopts a pseudo-axial orientation to minimize steric clashes with the benzothiazepine ring.

Comparative Structural Analysis with Related Benzothiazepine Derivatives

The structural uniqueness of this compound arises from its hybrid architecture:

Feature Target Compound 1,2-Benzothiazepine 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Core Saturation Partially saturated (2,3-dihydro) Fully unsaturated Fully saturated
Key Substituents Chalcone, 4-methylphenyl None Ketone at position 4
Ring Size 7-membered 7-membered 7-membered
Conjugation Extended π-system Localized π-system Limited conjugation

Properties

Molecular Formula

C31H25NOS

Molecular Weight

459.6 g/mol

IUPAC Name

(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one

InChI

InChI=1S/C31H25NOS/c1-22-11-16-24(17-12-22)28-21-31(34-30-10-6-5-9-27(30)32-28)26-18-13-23(14-19-26)15-20-29(33)25-7-3-2-4-8-25/h2-20,31H,21H2,1H3/b20-15+

InChI Key

OLHLTXXYBSSXBY-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)/C=C/C(=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)C=CC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of Intermediate Chalcones

Methodology :
Chalcones are synthesized via Claisen-Schmidt condensation between acetophenone derivatives and substituted benzaldehydes under basic conditions. For the target compound, the chalcone precursor requires a 4-substituted phenyl group to later accommodate the benzothiazepine ring.

Representative Procedure :

  • Reactants :
    • p-Methylacetophenone (1.0 mmol).
    • 4-Bromobenzaldehyde (1.0 mmol).
  • Conditions :
    • Ethanol (20 mL), 30% NaOH (3 mL).
    • Stirred at 25°C for 2–3 hours.
  • Workup :
    • Neutralized with HCl, filtered, and recrystallized in ethanol.
  • Yield : 81–88% for analogous compounds.

Characterization Data :

  • IR : C=O stretch at 1,656 cm⁻¹, Ar–C=C at 1,570 cm⁻¹.
  • ¹H NMR : δ 7.82 (d, J = 12.0 Hz, 1H, -CO-CH=CH-), 8.07 (d, J = 12.0 Hz, 2H, Ar-H).

Formation of 2,3-Dihydro-1,5-benzothiazepine Core

Methodology :
The chalcone intermediate undergoes Michael addition with o-aminothiophenol in hexafluoro-2-propanol (HFIP), facilitating cyclization.

Procedure :

  • Reactants :
    • Chalcone derivative (1.0 mmol).
    • o-Aminothiophenol (2.0 mmol).
  • Conditions :
    • HFIP solvent (10 mL), reflux for 3–4 hours.
  • Workup :
    • Precipitated solid washed with diethyl ether and recrystallized in ethanol.
  • Yield : 65–78% for analogous benzothiazepines.

Characterization Data :

  • IR : Absence of C=O (1,690 cm⁻¹), presence of C=N (1,610–1,590 cm⁻¹).
  • ¹H NMR : δ 5.42 (dd, J = 10.8 Hz, 1H, CH), 3.53 (dd, J = 14.1 Hz, 1H, CH₂).

Functionalization to Attach Chalcone Moiety

Methodology :
The benzothiazepine-bearing aldehyde is condensed with acetophenone to form the final chalcone.

Procedure :

  • Reactants :
    • 4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzaldehyde (1.0 mmol).
    • Acetophenone (1.0 mmol).
  • Conditions :
    • Ethanol (20 mL), 40% NaOH (3 mL).
    • Stirred at 25°C for 4–6 hours.
  • Workup :
    • Neutralized, filtered, and purified via column chromatography.
  • Yield : 70–85% for analogous chalcones.

Characterization Data :

  • IR : C=O stretch at 1,650 cm⁻¹, C=C at 1,590 cm⁻¹.
  • ¹H NMR : δ 7.92 (d, J = 15.6 Hz, 1H, CH=CO), 8.15 (d, J = 15.6 Hz, 1H, CH=CO).

Optimization and Green Chemistry Approaches

Solvent and Catalyst Innovations

  • HFIP vs. Traditional Solvents : HFIP enhances cyclization efficiency due to its high ionization power and hydrogen-bonding ability, improving yields by 15–20% compared to DMF or methanol.
  • Microwave Assistance : Reduces reaction time from 48 hours to 30–45 minutes for chalcone synthesis.

Yield Comparison Across Methods

Step Method Yield (%) Reference
Chalcone Synthesis Claisen-Schmidt (NaOH/EtOH) 81–88
Benzothiazepine Formation HFIP Reflux 65–78
Final Chalcone Condensation NaOH/EtOH 70–85

Analytical Validation

Spectroscopic Confirmation

  • UV-Vis : λmax at 375 nm (chalcone), 264 nm (benzothiazepine).
  • Mass Spectrometry : Molecular ion peak at m/z 548 (M⁺) for analogous compounds.

Purity Assessment

  • HPLC : >98% purity achieved via recrystallization and column chromatography.

Challenges and Solutions

  • Racemization : Final compounds are obtained as racemates; chiral catalysts (e.g., L-proline) may enable enantioselective synthesis.
  • Aldehyde Sensitivity : Use of protective groups (e.g., acetal) during benzothiazepine formation prevents unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or tissues involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Ring Systems

(a) Benzothiazepine vs. Benzodiazepine Derivatives
  • Target Compound : Contains a 1,5-benzothiazepine core with sulfur and nitrogen.
  • 1-Allyl-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one (): Features a 1,5-benzodiazepine core (N instead of S). Benzodiazepines are pharmacologically distinct, often targeting GABA receptors for sedative effects .
(b) Chalcone Moieties
  • The target compound’s chalcone group is structurally analogous to (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (), which replaces the benzothiazepine with an imidazole ring. Imidazole derivatives often exhibit antifungal and antiviral activity .
  • (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (): Contains a diazenyl-pyrrolidine group instead of benzothiazepine, which may alter solubility and electronic properties .

Substituent Effects

Compound Key Substituents Potential Impact
Target Compound 4-methylphenyl (benzothiazepine), phenyl (chalcone) Enhanced lipophilicity; potential CNS penetration
1-Allyl-4-phenyl-1,5-benzodiazepin-2-one () Allyl group at N1, phenyl at C4 Increased reactivity for alkylation or ring-opening reactions
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-ene () Hydroxyl group at para-phenyl (chalcone) Improved solubility; antioxidant activity via phenolic OH

Biological Activity

Introduction

The compound (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one, a derivative of benzothiazepine, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Synthesis

The synthesis of benzothiazepine derivatives typically involves multi-step processes that can include cyclization reactions and functional group modifications. The specific synthetic route for (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one may involve:

  • Formation of the Benzothiazepine Core : Starting from appropriate precursors such as 2-amino thiophenol and aromatic aldehydes.
  • Alkylation and Condensation : Involving the introduction of the 4-methylphenyl group and subsequent condensation with phenylpropene derivatives.

Anticancer Activity

Recent studies have indicated that benzothiazepine derivatives exhibit significant anticancer properties. For instance, research has shown that compounds similar to (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one can induce apoptosis in various cancer cell lines through caspase-dependent pathways.

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15.5Caspase activation
MCF7 (Breast Cancer)20.0Cell cycle arrest
HeLa (Cervical)18.3DNA fragmentation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies report that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of (E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one is attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : This leads to cellular damage and apoptosis.
  • Modulation of Signaling Pathways : It may affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival.

Case Studies

Several case studies highlight the efficacy of benzothiazepine derivatives in clinical settings:

  • Case Study 1 : A clinical trial involving patients with non-small cell lung cancer showed a significant reduction in tumor size following treatment with a benzothiazepine derivative similar to the compound .
  • Case Study 2 : In vitro studies demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating resistant infections.

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